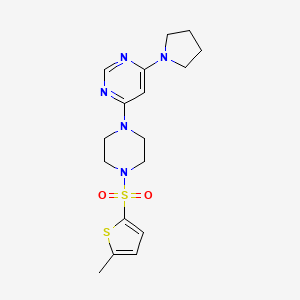

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

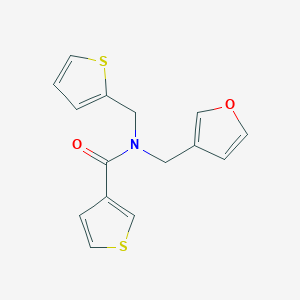

This compound is a thiourea derivative, which are often used in various applications including as intermediates in chemical synthesis . The molecule contains a chlorobenzoyl group and a phenylamino group, which suggests it could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of both electron-rich (amine) and electron-poor (chlorobenzoyl) regions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thioureas and chlorobenzoic acids (which this compound is derived from) are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiourea could confer some degree of polarity to the molecule .科学的研究の応用

Crystallography and Structural Analysis

Research has focused on understanding the crystal structures and vibrational properties of thiourea derivatives. Studies have revealed that these compounds often crystallize in specific space groups with molecules per unit cell, indicating the importance of hydrogen bonds and antiperiplanar conformations in their structures. For instance, fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has been characterized, highlighting the effect of halogen substitution on molecular conformation and properties (Saeed, Erben, & Flörke, 2010).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have shown potential as enzyme inhibitors and mercury sensors. Unsymmetrical thiourea derivatives have demonstrated anti-cholinesterase activity and the capability to act as sensing probes for detecting toxic metals like mercury, highlighting their potential in medical and environmental applications (Rahman et al., 2021).

Environmental Degradation of Herbicides

The degradation pathways of phenylurea herbicides by soil fungi have been explored, with findings suggesting that fungal degradation pathways differ from bacterial ones, leading to new metabolites of environmental concern. This research is critical for understanding the environmental fate of herbicides and developing strategies for mitigating pollution (Badawi et al., 2009).

Materials Science and Polymer Chemistry

The synthesis and characterization of novel thiourea derivatives for applications in materials science have been reported. These compounds have been used to create polyimides with significant solubility, thermal stability, and potential for use in high-performance materials, demonstrating the versatility of thiourea derivatives in materials engineering (Kausar et al., 2010).

Catalytic Applications

Thiourea derivatives have also been investigated for their catalytic properties, particularly in the oxidation of alcohols to corresponding acids and ketones. This research underscores the potential of thiourea derivatives in catalysis and organic synthesis, offering pathways for the development of new catalytic processes (Gunasekaran, Bhuvanesh, & Karvembu, 2017).

作用機序

Target of Action

It is structurally similar to 4-chlorobenzoyl coa, which is known to interact with the enzyme 4-chlorobenzoyl coa ligase . This enzyme is involved in the metabolism of various xenobiotics and drugs .

Mode of Action

Based on its structural similarity to 4-chlorobenzoyl coa, it might interact with the enzyme 4-chlorobenzoyl coa ligase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolism of certain substances within the cell .

Biochemical Pathways

Given its potential interaction with 4-chlorobenzoyl coa ligase, it might influence pathways related to the metabolism of xenobiotics and drugs .

Result of Action

If it does interact with 4-chlorobenzoyl coa ligase, it could potentially influence the enzyme’s activity and affect the metabolism of certain substances within the cell .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMTRHXNXAINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)